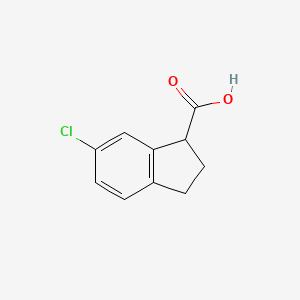

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Structural Characterization of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid

Molecular Formula and Connectivity Analysis

This compound possesses the molecular formula C₁₀H₉ClO₂, with a corresponding molecular weight of 196.63 grams per mole. The compound is characterized by a bicyclic indene core structure that consists of a benzene ring fused to a five-membered saturated ring system. The connectivity pattern reveals a carboxylic acid functional group attached to the saturated carbon atom at position 1, while a chlorine atom serves as a substituent at position 6 of the aromatic ring system.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as C1CC2=C(C1C(=O)O)C=C(C=C2)Cl, which clearly delineates the connectivity between all constituent atoms. The International Chemical Identifier provides additional molecular specificity through the designation InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13), confirming the precise arrangement of atoms within the molecular framework.

The European Community number 894-184-7 and Chemical Abstracts Service registry number 52651-15-7 serve as unique identifiers for this compound in chemical databases and regulatory frameworks. The molecular architecture exhibits a rigid bicyclic system with restricted conformational flexibility due to the fused ring structure, which significantly influences its chemical and physical properties.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons typically appear in the downfield region between 7.0 and 8.0 parts per million, with the chlorine substituent causing characteristic deshielding effects on adjacent aromatic carbons.

The methylene protons of the saturated five-membered ring system demonstrate characteristic chemical shifts in the aliphatic region, typically between 2.5 and 3.5 parts per million. The carboxylic acid proton appears as a broad exchangeable signal around 12.0 parts per million, confirming the presence of the acidic functionality. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 175-180 parts per million, while the aromatic carbons appear in their characteristic ranges between 120-140 parts per million.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, provide valuable information regarding connectivity patterns and confirm the proposed molecular structure through cross-peak analysis. The spectral data consistently support the assigned structure and demonstrate the compound's stability under standard Nuclear Magnetic Resonance conditions.

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The carboxylic acid functionality exhibits a distinctive broad absorption band between 2500-3300 wavenumbers corresponding to the hydroxyl stretch, while the carbonyl stretching vibration appears as a sharp, intense peak around 1700 wavenumbers. Aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 wavenumber region, with additional peaks corresponding to carbon-hydrogen bending modes.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the intact molecular formula. Collision-induced dissociation experiments reveal characteristic fragmentation pathways, including loss of the carboxylic acid group (mass 45) and chlorine atom (mass 35), providing supportive evidence for the proposed structure.

| Mass-to-Charge Ratio | Ion Type | Predicted Collision Cross Section (Ų) |

|---|---|---|

| 197.03639 | [M+H]⁺ | 139.1 |

| 219.01833 | [M+Na]⁺ | 148.7 |

| 195.02183 | [M-H]⁻ | 142.6 |

| 214.06293 | [M+NH₄]⁺ | 161.8 |

| 234.99227 | [M+K]⁺ | 144.1 |

High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination, typically within 5 parts per million mass accuracy. Tandem mass spectrometry experiments provide detailed fragmentation patterns that support the structural assignment and distinguish this compound from potential isomers.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. Crystallographic studies reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The compound typically crystallizes in specific space groups that reflect the intermolecular interactions and packing arrangements within the crystal lattice.

The benzene ring within the indene framework maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms. The five-membered saturated ring adopts an envelope conformation to minimize steric interactions, with the carbon bearing the carboxylic acid group often serving as the flap atom. The carboxylic acid group typically exhibits hydrogen bonding interactions with neighboring molecules, contributing to crystal stability and influencing melting point characteristics.

Intermolecular interactions, including hydrogen bonding between carboxylic acid groups and halogen bonding involving the chlorine substituent, play crucial roles in determining crystal packing arrangements. These interactions often result in the formation of dimeric or polymeric structures that stabilize the crystalline state. The chlorine atom typically participates in weak halogen bonding interactions with electronegative atoms in adjacent molecules, contributing to the overall crystal structure stability.

Temperature-dependent crystallographic studies reveal thermal expansion coefficients and provide insights into molecular motion within the crystal lattice. Variable-temperature experiments demonstrate the stability of the crystal structure across typical operating temperature ranges and identify potential phase transitions that may occur under specific conditions.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive computational insights into the electronic structure and molecular properties of this compound. Geometry optimization studies using various functional and basis set combinations reveal the preferred molecular conformation in the gas phase and solution environments. The B3LYP functional with 6-31G(d,p) basis set represents a commonly employed computational method that provides reliable structural parameters and energetic information.

Calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, typically within 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles. The carboxylic acid group adopts a planar configuration that facilitates resonance stabilization, while the chlorine substituent influences the electronic distribution throughout the aromatic system. Computational studies reveal that the chlorine atom serves as an electron-withdrawing group, reducing electron density on the aromatic ring and affecting the compound's reactivity patterns.

Frequency calculations confirm that the optimized structures represent true minima on the potential energy surface, with all calculated frequencies being positive. Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, are computed at various temperatures to predict stability and reactivity under different conditions. Solvent effects are incorporated through continuum solvation models that account for the influence of polar and non-polar environments on molecular properties.

Zero-point energy corrections and thermal contributions are included in energy calculations to provide accurate thermodynamic data. The computational results support experimental observations regarding molecular stability and provide predictive capabilities for understanding chemical behavior under various conditions.

Molecular Orbital Analysis

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electronic excitation processes and potential reactivity sites within the molecule. The chlorine substituent significantly influences the orbital energies and distribution patterns, creating localized electron density variations that affect chemical reactivity.

The frontier molecular orbitals demonstrate extensive delocalization across the aromatic system, with the chlorine atom contributing to orbital mixing through its lone pair electrons. The carboxylic acid group participates in molecular orbital formation through π-orbital interactions, extending the conjugation system beyond the indene core structure. Natural bond orbital analysis reveals the degree of charge transfer between different atomic centers and quantifies the extent of electron delocalization.

| Molecular Orbital Type | Energy (electron Volts) | Primary Atomic Contributions |

|---|---|---|

| Highest Occupied Molecular Orbital | −6.2 | Aromatic π-system, Cl lone pairs |

| Lowest Unoccupied Molecular Orbital | −2.1 | Aromatic π, C=O π |

| Highest Occupied Molecular Orbital-1 | −6.8 | Carboxylic acid π-system |

| Lowest Unoccupied Molecular Orbital+1 | −1.5 | Extended aromatic π* |

Electrostatic potential surface calculations identify regions of positive and negative charge accumulation, providing guidance for understanding intermolecular interactions and reaction site preferences. The chlorine atom creates a region of negative electrostatic potential, while the carboxylic acid carbon exhibits positive character due to the electron-withdrawing nature of the carbonyl and hydroxyl groups.

Population analysis techniques, including Mulliken and natural population analysis methods, quantify atomic charges and provide insights into electron distribution patterns. These calculations reveal that the chlorine atom carries a partial negative charge, while the carboxylic acid carbon maintains a significant positive charge that influences nucleophilic attack preferences.

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJXQAGIYOQVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488107 | |

| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52651-15-7 | |

| Record name | 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis from 6-Chloro-1-tetralone

A classical method involves:

- The first step uses lead tetraacetate and boron trifluoride in benzene to convert 6-chloro-1-tetralone into an intermediate ester.

- The second step hydrolyzes the ester under basic conditions to yield 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

Ester Hydrolysis Route via Indane-1-carboxylate

Another approach involves:

- The methyl ester of the indane carboxylic acid is refluxed with sodium hydroxide solution.

- After completion, acidification with concentrated hydrochloric acid precipitates the target acid.

- This method achieves high yield and purity, with melting points consistent with literature values.

Bromination and Cyclization Followed by Base Treatment

A more complex method reported involves:

- N-bromosuccinimide (NBS) and benzoyl peroxide are used for selective bromination.

- Subsequent treatment with DBU (a strong base) induces cyclization to form the dihydroindene carboxylic acid.

- The product is isolated by acidification and filtration.

Alternative Routes and Modifications

- Some patents describe the use of methylcarbonate, sodium hydride, and toluene for salification and subsequent addition of chloro-indone derivatives to improve yield and enantiomeric excess in related compounds, which may be adapted for 6-chloro derivatives.

- Electrophilic halogenation and nucleophilic substitution strategies are also reported for related indene carboxylic acids, though specific to fluorinated analogs.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Hydrolysis conditions : Using 0.2N NaOH at reflux for 2 hours is effective for converting methyl esters to the free acid with high yield and purity.

- Bromination step : NBS with benzoyl peroxide under reflux provides selective benzylic bromination, crucial for subsequent cyclization.

- Cyclization : DBU in anhydrous dichloromethane at low temperature (0°C) promotes efficient ring closure with good yield.

- Acid precipitation : Addition of concentrated HCl after hydrolysis or cyclization steps facilitates isolation of the acid by precipitation, improving purity and ease of filtration.

- Industrial scalability : The oxidative ring contraction method using BF3 and Pb(OAc)4 is suitable for scale-up but requires careful handling of toxic reagents.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-1,2-dione or this compound derivatives.

Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-1-methanol or other reduced derivatives.

Substitution: Formation of 6-substituted-2,3-dihydro-1H-indene-1-carboxylic acid derivatives.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The presence of the chlorine atom and carboxylic acid group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid are strongly influenced by substituent position, type, and steric effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Bioactivity: The 6-chloro derivative exhibits anti-inflammatory activity, while Clidanac (6-chloro-5-cyclohexyl) shows enhanced efficacy due to the bulky cyclohexyl group, which improves target binding . 5,6-Dichloro substitution increases molecular weight and lipophilicity (LogP ~3.2 vs.

Functional Group Effects :

- Methoxy groups (e.g., 5,6-dimethoxy) reduce acidity compared to chlorine due to electron-donating effects, altering ionization and solubility .

- Esterification (e.g., ethyl ester) increases lipophilicity (LogP ~2.8 vs. ~1.9 for the acid), favoring passive absorption but requiring hydrolysis for activation .

Steric and Electronic Modifications :

- Clidanac ’s cyclohexyl group introduces steric hindrance, reducing metabolic degradation and extending half-life .

- Hydroxy and tetramethyl derivatives (e.g., 2,3-dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid) exhibit increased hydrophilicity (LogP ~1.5) but lower membrane permeability .

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 52651-15-7) is an organic compound characterized by its unique indene structure, which includes a chloro substituent at the sixth position and a carboxylic acid functional group. With a molecular formula of CHClO and a molecular weight of approximately 196.63 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. Notably, it acts as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) , which is implicated in fibrotic diseases and cancer progression. The inhibition of DDR1 may provide therapeutic avenues for conditions such as pancreatic cancer and other fibrotic disorders by disrupting collagen-induced epithelial-mesenchymal transition pathways .

Pharmacological Properties

The compound's pharmacological profile includes:

- Anti-inflammatory activity : It has shown potential in reducing inflammation, which is critical in various chronic diseases.

- Antitumor effects : By inhibiting DDR1, it may hinder tumor growth and metastasis.

- Chiral auxiliary applications : Its structural features allow it to serve as a chiral auxiliary in asymmetric synthesis, enhancing the efficiency of drug development processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of DDR1 : A study demonstrated that this compound effectively binds to the kinase domain of DDR1, leading to significant inhibition of its activity. This interaction is crucial for developing therapies targeting fibrotic diseases.

- Anti-inflammatory Effects : Another investigation highlighted its ability to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory conditions .

- Synthesis and Derivatives : The synthesis of various derivatives has been explored to enhance the biological activity of this compound. For instance, modifications at different positions on the indene ring have yielded compounds with improved efficacy against specific targets .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Lacks amino group | Exhibits anti-inflammatory activity |

| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Different amino placement | Shows potential neuroprotective effects |

| This compound | Chlorine at position 6 | Displays distinct pharmacological profiles |

| 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Methoxy group instead of chloro | Known for enhanced solubility and bioactivity |

This comparative analysis emphasizes how variations in substituents can significantly influence the biological activity and chemical reactivity of indene derivatives while maintaining their core structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. Evidence from derivative syntheses (e.g., 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) indicates that yields (~74%) depend on solvent polarity, temperature, and catalyst selection. For example, using 2-methylallyl esters in ethyl acetate/pentane solvent systems optimizes crystallization . Reaction monitoring via TLC (Rf 0.3 in 3:2 pentane:ethyl acetate) is critical for purity control.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Resolves stereochemistry and confirms substitution patterns (e.g., ketone/enol tautomer ratios observed in derivatives at 400 MHz in CDCl₃) .

- HPLC : ≥95% purity verification using C18 columns with methanol/water gradients .

- Melting Point : Reported ranges (e.g., 71.5–73.7°C for derivatives) validate crystallinity .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The carboxylic acid group confers poor water solubility but high solubility in polar aprotic solvents (e.g., DMSO, THF). Pre-formulation studies should include solubility enhancers (e.g., cyclodextrins) for biological assays. Solvent selection for reactions must avoid protic solvents to prevent premature protonation of intermediates .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Enantiomeric purity challenges arise in chiral analogs (e.g., (1S)-Clidanac, a derivative). Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can improve enantiomeric excess (ee). For example, (S)-Clidanac synthesis requires careful control of cyclohexyl group orientation via steric hindrance in Friedel-Crafts steps .

Q. How can computational modeling optimize the compound’s reactivity in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to cyclooxygenase (COX) enzymes, aligning with its anti-inflammatory profile . QSAR models correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity .

Q. What experimental approaches resolve discrepancies in reported bioactivity data?

- Methodological Answer : Contradictions in COX inhibition assays may stem from cell line variability (e.g., RAW 264.7 vs. THP-1 macrophages). Standardized protocols (e.g., ELISA for PGE₂ quantification) and controls (e.g., indomethacin as a reference) reduce variability. Meta-analysis of IC₅₀ values across studies identifies outliers due to impurities (e.g., ≤97% purity thresholds) .

Q. How do substituent modifications affect metabolic stability in vivo?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃ at position 6) slows hepatic clearance. Microsomal stability assays (rat liver microsomes + NADPH) quantify half-life changes. For 6-trifluoromethyl derivatives, t₁/₂ increases by 2.3-fold compared to chloro analogs, suggesting enhanced metabolic resistance .

Key Challenges and Solutions

- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC for ee validation .

- Reaction Scalability : Optimize microwave-assisted synthesis to reduce side products in gram-scale preparations .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.